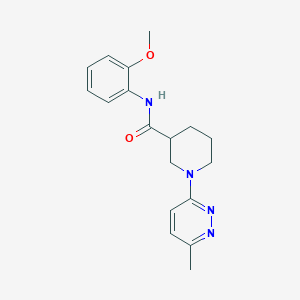

N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide backbone substituted with a 2-methoxyphenyl group and a 6-methylpyridazine moiety. The 2-methoxyphenyl group is frequently employed to enhance binding interactions with aromatic residues in enzyme active sites, while the pyridazine ring may contribute to metabolic stability and solubility compared to pyridine or pyrimidine derivatives .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-9-10-17(21-20-13)22-11-5-6-14(12-22)18(23)19-15-7-3-4-8-16(15)24-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAIPXMNRUUTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a tool for studying biological processes and pathways.

Medicine: As a potential therapeutic agent for treating various diseases.

Industry: As a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Research Implications and Limitations

- Pyridazine vs. Pyrimidine/Pyridine : Pyridazine’s electron-deficient nature may enhance solubility over pyridine but reduce binding affinity compared to pyrimidine derivatives like those in .

- Gaps in Data : Direct pharmacological data for the target compound are absent in the provided evidence. Predictions are based on structural analogs, necessitating experimental validation.

Biological Activity

N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and related research findings.

Structural Characteristics

The compound features a piperidine ring substituted with a carboxamide group at the third position and a pyridazinyl moiety at the first position. The presence of a methoxyphenyl group at the second position enhances its structural diversity, which is crucial for its biological interactions.

This compound is believed to interact with various molecular targets, influencing several biological pathways. Some key aspects include:

- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, which can lead to altered signaling pathways.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in disease processes, particularly those related to neurodegenerative diseases and cancer.

In Vitro Studies

Recent studies have focused on the compound's efficacy against various cell lines and its mechanism of action. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant inhibitory activity.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Moderate activity observed |

| A549 (lung cancer) | 12.5 | High sensitivity noted |

| MCF-7 (breast cancer) | 18.7 | Comparable to standard drugs |

Case Studies

- Neuroprotective Effects : A study highlighted the compound's ability to protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

- Antimicrobial Activity : Another investigation revealed that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Bromine substitution on phenyl ring | Different receptor affinity compared to methoxy variant |

| N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Fluorine substitution | Altered pharmacokinetics and receptor interactions |

| N-(2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Chlorine atom on phenyl ring | Unique electronic properties affecting reactivity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyridazine and piperidine moieties, followed by carboxamide formation. Key steps include:

- Amide coupling : Use of coupling agents like HBTU or BOP with Et3N as a base in THF or DMF .

- Heterocycle functionalization : Introduction of the 6-methylpyridazin-3-yl group via nucleophilic substitution or cross-coupling reactions under inert atmospheres .

- Purification : Silica gel chromatography or recrystallization to achieve >95% purity .

- Optimization : Reaction time, temperature (e.g., reflux vs. room temperature), and solvent polarity significantly impact yield. Green chemistry principles (e.g., solvent substitution) can reduce environmental impact .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm backbone connectivity and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive stereochemical assignment, though limited by crystal growth challenges .

- Melting Point Analysis : Consistency with literature values (e.g., 160–164°C for related analogs) .

Q. What biological targets are associated with this compound, and how are preliminary activity assays designed?

- Methodological Answer :

- Target Identification : Molecular docking studies suggest affinity for enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to its pyridazine-piperidine scaffold .

- Assay Design :

- In vitro enzyme inhibition : IC50 determination using fluorescence-based or colorimetric assays (e.g., ATPase activity) .

- Cell viability assays : MTT or CellTiter-Glo® for cytotoxicity profiling against cancer cell lines .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence the compound's biological activity?

- Methodological Answer :

- SAR Studies : Compare analogs like N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide and N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide .

- Key Findings :

- Methoxy group : Enhances solubility but may reduce binding affinity due to steric hindrance .

- Chloro substituents : Improve target engagement in hydrophobic binding pockets (e.g., kinase ATP sites) .

- Tools : Computational modeling (AutoDock Vina) and ΔG binding energy calculations .

Q. How can researchers resolve contradictions in activity data across different assay platforms?

- Methodological Answer :

- Case Example : Discrepancies in IC50 values between enzymatic and cell-based assays may arise from:

- Membrane permeability : Assess via PAMPA or Caco-2 models .

- Metabolic stability : Use liver microsomes to identify rapid degradation .

- Mitigation : Normalize data to internal standards and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are effective for improving aqueous solubility without compromising target affinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.